3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group and multiple methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups .
Scientific Research Applications
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo: Compounds with a fused triazole ring, exhibiting distinct chemical and biological properties.
4-aminopyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo-pyrimidine core, known for its antitubercular activity.
Uniqueness
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and multiple methyl groups enhances its lipophilicity and ability to interact with various molecular targets, making it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)15(11(2)19-21)12-7-5-6-8-13(12)17/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYFPHXWVFQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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